Phenyl(5,6,7,8-tetrahydroquinolin-8-yl)methanone
Overview
Description
Phenyl(5,6,7,8-tetrahydroquinolin-8-yl)methanone is a heterocyclic compound that belongs to the class of tetrahydroquinolines It is characterized by the presence of a benzoyl group attached to the eighth position of the tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(5,6,7,8-tetrahydroquinolin-8-yl)methanone can be achieved through several methods. One common approach involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction typically requires the presence of a Lewis acid catalyst, such as boron trifluoride etherate, and is conducted under mild conditions .
Another method involves the reduction of quinolines. This process can be carried out using hydrogenation over a palladium catalyst or by employing other reducing agents such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Phenyl(5,6,7,8-tetrahydroquinolin-8-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydroquinoline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogenation over palladium are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include substituted quinolines, quinoline derivatives, and various functionalized tetrahydroquinolines .
Scientific Research Applications
Phenyl(5,6,7,8-tetrahydroquinolin-8-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenyl(5,6,7,8-tetrahydroquinolin-8-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. This compound can inhibit enzyme activity or act as an agonist/antagonist at receptor sites, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the benzoyl group, making it less effective in certain applications.
Quinoline: Has a fully aromatic ring system, which alters its chemical reactivity and biological activity.
8-Acetyl-5,6,7,8-tetrahydroquinoline: Similar structure but with an acetyl group instead of a benzoyl group, leading to different reactivity and applications.
Uniqueness
Phenyl(5,6,7,8-tetrahydroquinolin-8-yl)methanone is unique due to the presence of the benzoyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H15NO |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
phenyl(5,6,7,8-tetrahydroquinolin-8-yl)methanone |
InChI |
InChI=1S/C16H15NO/c18-16(13-6-2-1-3-7-13)14-10-4-8-12-9-5-11-17-15(12)14/h1-3,5-7,9,11,14H,4,8,10H2 |
InChI Key |
MJKNWOIWKBWQCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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